molecular formula C20H22N2O3S2 B492880 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one CAS No. 1008063-90-8

5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Cat. No.: B492880
CAS No.: 1008063-90-8
M. Wt: 402.5g/mol
InChI Key: TUZZKYSQBROHAM-UHFFFAOYSA-N
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Description

5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a tetramethylphenyl sulfonyl group, and a thioxoimidazolidinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step often involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The imidazolidinone is then treated with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo group.

    Sulfonylation: The tetramethylphenyl sulfonyl group is introduced via a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Benzylation: Finally, the benzyl group is added through a nucleophilic substitution reaction using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or a thioether.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.

Medicine

Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and thioxo groups are likely involved in these interactions, potentially forming covalent bonds with target proteins or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-thioxoimidazolidin-4-one:

    1-((2,3,5,6-Tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one: Lacks the benzyl group, which could affect its biological activity and chemical properties.

    5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)imidazolidin-4-one:

Uniqueness

The presence of both the sulfonyl and thioxo groups, along with the benzyl group, makes 5-Benzyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one unique. These functional groups confer specific reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-benzyl-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-12-10-13(2)15(4)18(14(12)3)27(24,25)22-17(19(23)21-20(22)26)11-16-8-6-5-7-9-16/h5-10,17H,11H2,1-4H3,(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZKYSQBROHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)CC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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